molecular formula C13H17N3O B11725399 2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline

2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline

Cat. No.: B11725399
M. Wt: 231.29 g/mol
InChI Key: LNDKUKFZFRYJIR-UHFFFAOYSA-N
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Description

2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline typically involves the reaction of 1-ethyl-3-methyl-4-chloromethylpyrazole with aniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis, can be employed to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)benzene
  • 2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanol
  • 1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)phenol

Uniqueness

2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline is unique due to the presence of both the pyrazole and aniline moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-[(1-ethyl-3-methylpyrazol-4-yl)methoxy]aniline

InChI

InChI=1S/C13H17N3O/c1-3-16-8-11(10(2)15-16)9-17-13-7-5-4-6-12(13)14/h4-8H,3,9,14H2,1-2H3

InChI Key

LNDKUKFZFRYJIR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)COC2=CC=CC=C2N

Origin of Product

United States

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